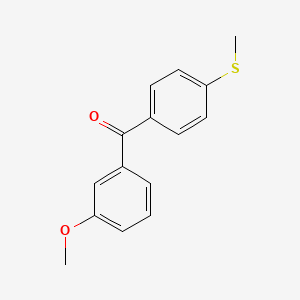

3-Methoxy-4'-thiomethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

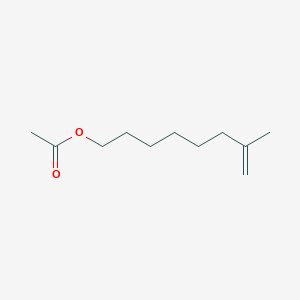

Molecular Structure Analysis

The 3-Methoxy-4’-thiomethylbenzophenone molecule contains a total of 33 bond(s). There are 19 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ketone(s) (aromatic), 1 ether(s) (aromatic), and 1 sulfide(s) .Scientific Research Applications

1. UV Filtering and Endocrine-Disrupting Effects

3-Methoxy-4'-thiomethylbenzophenone, closely related to benzophenone-3 (BP-3), is used as an ultraviolet filter in skincare products. Studies indicate that BP-3 can exhibit endocrine-disrupting effects, impacting reproduction in both humans and animals. For instance, high levels of BP-3 exposure were linked to changes in birth weights and gestational ages in humans, and altered reproductive parameters in fish and rats (Ghazipura et al., 2017).

2. Applications in Photodynamic Therapy

Compounds similar to this compound have been investigated for their potential in photodynamic therapy, particularly in treating cancer. A study described the synthesis and characterization of zinc phthalocyanine derivatives, including those with methoxy substituents, highlighting their effectiveness in generating singlet oxygen, crucial for photodynamic therapy (Pişkin et al., 2020).

3. Metabolism and Endocrine Effects in Liver Microsomes

The metabolism of benzophenone-3, a compound similar to this compound, has been examined in rat and human liver microsomes. The study found that BP-3 metabolites had varying levels of estrogenic and anti-androgenic activities, indicating potential endocrine-disrupting effects (Watanabe et al., 2015).

4. Molecular Structure Analysis and Antibacterial Activity

Studies have also focused on the synthesis and molecular structure analysis of derivatives of benzophenones, including methoxy substituted ones. These compounds have been tested for their antibacterial activity, indicating potential applications in antimicrobial treatments (Havaldar et al., 2004).

5. Properties in Solution and Gas Phase

Research into methoxyphenols, structurally similar to this compound, has been conducted to understand their thermochemical and quantum-chemical properties in solution and gas phase. This work helps in comprehending the stability and reactivity of these compounds, relevant for various applications in chemistry and materials science (Varfolomeev et al., 2010).

Safety and Hazards

Properties

IUPAC Name |

(3-methoxyphenyl)-(4-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-17-13-5-3-4-12(10-13)15(16)11-6-8-14(18-2)9-7-11/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTWQXKLZGVQAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641475 |

Source

|

| Record name | (3-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-64-8 |

Source

|

| Record name | (3-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

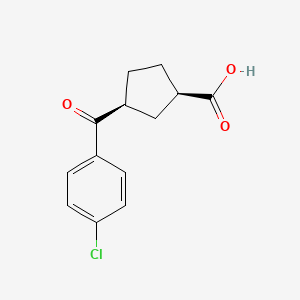

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)

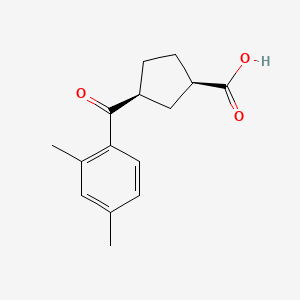

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)